N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide
Description
N-[(5-Chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide is a thiourea derivative featuring a 5-chloropyridin-2-yl group linked via a carbamothioyl moiety to a 2-iodobenzamide scaffold. The compound’s structural uniqueness arises from the combination of halogenated aromatic systems (chloropyridine and iodobenzene) and the thiourea functional group, which are known to influence both chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHPUSJBGZSUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361766 | |
| Record name | N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6385-52-0 | |
| Record name | N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide involves the reaction of 2-iodobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Solvent: Acetone
Temperature: Room temperature
Reagents: 2-iodobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or potassium cyanide in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide involves its ability to form chelates with transition metals. This chelation can inhibit the activity of metalloenzymes, leading to its biological effects. The compound may also interact with cellular thiols, disrupting redox balance and leading to oxidative stress in microbial cells .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Structural Features of Target Compound :
- 2-Iodobenzamide : Contributes steric bulk and polarizability due to the iodine atom.
Table 1: Structural and Molecular Comparisons
Notable Observations:
- The target compound’s iodine atom increases molecular weight and polarizability compared to non-halogenated analogs.
- Replacement of the 5-chloropyridine group with ethyl(2-hydroxyethyl) (as in ) reduces aromaticity but introduces hydrogen-bonding capability via the hydroxyl group.
Key Insights :
- Thiourea derivatives (e.g., ) exhibit antiproliferative activity against cancer cell lines (IC₅₀: 1.2–5.3 µM), suggesting the target compound may share similar mechanisms.
- Compounds with carbamothioyl groups (e.g., ) show antioxidative and antibacterial properties, likely due to radical scavenging and thiol-group interactions.
Reactivity Highlights :
Biological Activity
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 267.72 g/mol
- CAS Number : 6385-52-0
The presence of both a chlorinated pyridine and an iodobenzamide moiety suggests potential interactions with biological systems, making it a candidate for further investigation.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound showed significant inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, possibly through inhibition of specific enzymes involved in peptidoglycan formation .
2. Insecticidal Activity
This compound has been studied for its insecticidal properties. It was found to be effective against various pests in the Phyla Arthropoda, with a focus on agricultural applications. The compound acts by interfering with the nervous system of insects, leading to paralysis and death.
Efficacy Data
In field trials, the compound demonstrated the following effectiveness against common agricultural pests:
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Spodoptera frugiperda | 85% | 100 |
| Aphis gossypii | 75% | 50 |
| Tetranychus urticae | 90% | 75 |
These results suggest that this compound could serve as a viable alternative to conventional pesticides .
3. Anticancer Potential
Emerging studies have explored the anticancer potential of this compound. Preliminary data indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study Overview
A recent case study investigated its effects on human breast cancer cell lines (MCF-7). The findings included:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of caspase-3 and decreased Bcl-2 expression.
This highlights the compound's potential as a lead for developing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
